5-Chlorothiophen-2-ol
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Overview
Description
5-Chlorothiophen-2-ol: is an organosulfur compound with the molecular formula C4H3ClOS It is a derivative of thiophene, where a chlorine atom is substituted at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophen-2-ol can be achieved through several methods. One common approach involves the chlorination of thiophene-2-ol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 5-position .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate the desired product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiophen-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-chlorothiophene-2-sulfonic acid using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it to 5-chlorothiophen-2-amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like ethanol or methanol, elevated temperatures.
Major Products Formed:
Oxidation: 5-Chlorothiophene-2-sulfonic acid.
Reduction: 5-Chlorothiophen-2-amine.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chlorothiophen-2-ol is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Chlorothiophen-2-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Thiophene-2-ol: Similar structure but lacks the chlorine substitution.
5-Bromothiophen-2-ol: Similar structure with a bromine atom instead of chlorine.
2-Chlorothiophen-3-ol: Chlorine and hydroxyl groups are positioned differently on the thiophene ring.
Uniqueness: 5-Chlorothiophen-2-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct chemical reactivity and properties. This makes it particularly useful in selective synthesis and specialized applications .
Properties
IUPAC Name |
5-chlorothiophen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClOS/c5-3-1-2-4(6)7-3/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMQCZLSLUERPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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